ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate
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Overview
Description
Ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a substituted imidazo[1,2-g]purine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate typically involves multi-step organic reactions One common method involves the initial formation of the imidazo[1,2-g]purine core through cyclization reactionsThe final step often includes the addition of the ethyl ester group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve scalability. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial to achieving consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazo[1,2-g]purine derivatives .
Scientific Research Applications
Ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
- Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-g]purine core and the presence of the benzoate and ethyl ester groups differentiate it from other similar compounds, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C26H27N5O4 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 4-[4-methyl-1,3-dioxo-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C26H27N5O4/c1-3-35-24(33)19-11-13-20(14-12-19)29-16-17-30-21-22(27-25(29)30)28(2)26(34)31(23(21)32)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14H,3,7,10,15-17H2,1-2H3 |
InChI Key |
OBDDONLESZURHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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